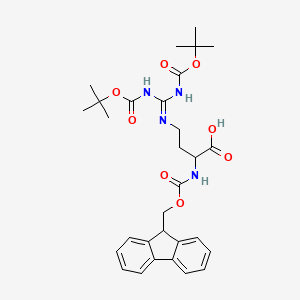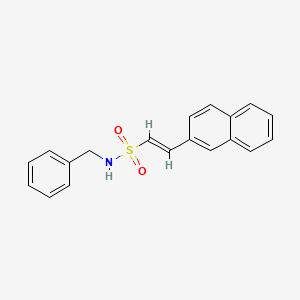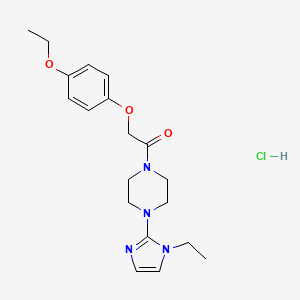
2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride" often involves multi-step chemical reactions. For example, electrochemical syntheses have been utilized for the creation of new arylthiobenzazoles via the electrochemical oxidation of related compounds in the presence of nucleophiles. This process indicates that electrochemically generated intermediates can participate in addition reactions leading to the synthesis of complex structures (Amani & Nematollahi, 2012).
Molecular Structure Analysis
The molecular structure of compounds akin to "2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride" is characterized by the presence of multiple functional groups, including ethers, imidazoles, and piperazines. Crystal structure analysis, such as that performed on 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, demonstrates the conformation of the piperazine ring and the spatial orientation of the molecular components, which are crucial for understanding the compound's reactivity and interactions (Faizi, Ahmad, & Golenya, 2016).
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Applications
A study focused on the synthesis of new derivatives related to the chemical structure of interest for potential anti-HIV activity. This research involved creating compounds that could serve as non-nucleoside reverse transcriptase inhibitors, highlighting the potential application of such chemicals in antiviral therapies (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Analgesic and Antinociceptive Properties
Another research area explores the synthesis and pharmacological evaluation of compounds for pain management, specifically targeting the σ1 receptor as antagonists. This indicates the role of structurally similar compounds in developing new analgesic drugs with high solubility and desirable pharmacokinetic profiles (Díaz et al., 2020).
Antimicrobial Activity
Several studies have synthesized and evaluated compounds for their antimicrobial properties, including antibacterial and antifungal activities. These efforts aim to develop new therapeutic agents against resistant microbial strains, showcasing the broad applicability of compounds with similar chemical structures in addressing infectious diseases (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Electrochemical Synthesis and Applications
Research into the electrochemical synthesis of compounds indicates a methodological advancement in creating derivatives with potential applications in material science and as intermediates in further chemical syntheses. These studies demonstrate the versatility of electrochemical approaches in generating novel compounds with precise structural features (Amani & Nematollahi, 2012).
Cytotoxic and Anticancer Activities
Investigations into the cytotoxic properties of derivatives reveal the potential for developing new anticancer agents. By assessing the impact of these compounds on various cancer cell lines, researchers aim to identify new therapeutic strategies for cancer treatment, underscoring the significance of structural analogs in oncological research (Ghasemi, Sharifi, & Shahbazi Mojarrad, 2020).
Propiedades
IUPAC Name |
2-(4-ethoxyphenoxy)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3.ClH/c1-3-21-10-9-20-19(21)23-13-11-22(12-14-23)18(24)15-26-17-7-5-16(6-8-17)25-4-2;/h5-10H,3-4,11-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYCZQJCWCGNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)
![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)
![N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide](/img/structure/B2489602.png)

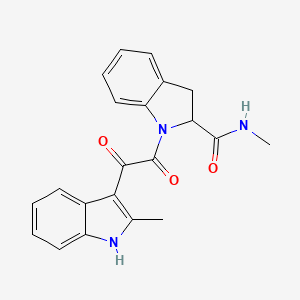
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)
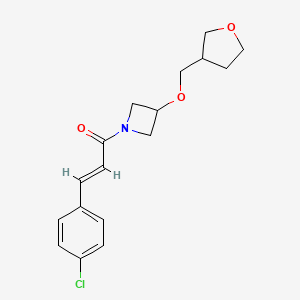
![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)
![5-benzyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489611.png)
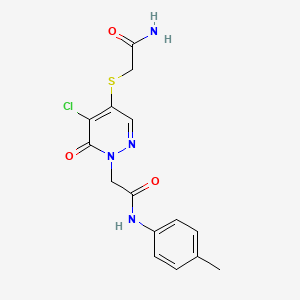

![N-(2,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2489616.png)
